molecular formula C16H17ClN2O3S2 B13960633 3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide

3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide

Cat. No.: B13960633
M. Wt: 384.9 g/mol
InChI Key: HFQUPJVHNZYGKE-UHFFFAOYSA-N
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Description

3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide is a complex organic compound with a molecular formula of C16H17ClN2O3S2 and a molecular weight of 384.901 Da . This compound is part of the benzothiophene family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide involves multiple steps. One common method includes the reaction of 3-chloro-6-methoxy-1-benzothiophene-2-carboxylic acid with tetrahydrofuran-2-ylmethyl isothiocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other benzothiophene derivatives such as 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline and 3-chloro-6-methoxypyridazine . Compared to these compounds, 3-chloro-6-methoxy-N-[(tetrahydrofuran-2-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide is unique due to its specific functional groups and the presence of the tetrahydrofuran-2-ylmethyl carbamothioyl moiety, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H17ClN2O3S2

Molecular Weight

384.9 g/mol

IUPAC Name

3-chloro-6-methoxy-N-(oxolan-2-ylmethylcarbamothioyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H17ClN2O3S2/c1-21-9-4-5-11-12(7-9)24-14(13(11)17)15(20)19-16(23)18-8-10-3-2-6-22-10/h4-5,7,10H,2-3,6,8H2,1H3,(H2,18,19,20,23)

InChI Key

HFQUPJVHNZYGKE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(S2)C(=O)NC(=S)NCC3CCCO3)Cl

Origin of Product

United States

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